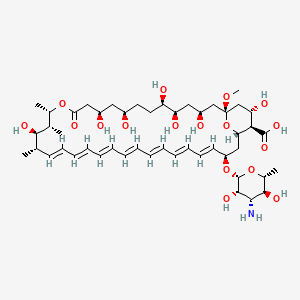

Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt

描述

Synthesis Analysis

The synthesis of guanosine derivatives like Guanosine 5'-diphosphate has been achieved through various chemical pathways. For instance, guanosine 5'-diphosphate was synthesized from guanosine 5'-monophosphate by reacting with benzyl hydrogen phosphoramidate, followed by catalytic hydrogenolysis, yielding a significant outcome (Ueda & Ohtsuka, 1959).

Molecular Structure Analysis

The molecular and crystal structures of guanosine derivatives have been extensively studied to understand their biochemical significance. For example, the conformation and hydrogen bonding of guanosine 5'-monophosphate in dimethyl sulfoxide were explored, revealing that the 5'-GMP adopts a syn conformation about the glycosidic bond, facilitated by hydrogen bonding between the phosphate group and the amino group of the base (West et al., 1994).

Chemical Reactions and Properties

Guanosine derivatives participate in various chemical reactions, reflecting their complex chemical properties. For instance, the study of guanosine 3'-diphosphate-5'-di(tri)phosphate (ppGpp) in bacteria demonstrated the compound's crucial role in gene expression, metabolism, and growth, highlighting the intricate chemical behavior of these molecules (Chen et al., 2018).

Physical Properties Analysis

The physical properties of guanosine derivatives, such as disodium guanosine 5'-monophosphate tetrahydrate, have been analyzed through crystal structure determination and sequential dehydration transitions. Such studies reveal the complex interactions and stability of these compounds under various conditions (Tsubonoya et al., 2018).

Chemical Properties Analysis

The chemical properties of guanosine derivatives are influenced by their ability to form supramolecular structures. For example, guanosine 5'-monophosphate can form supramolecular hydrogels, showcasing the self-assembling nature of these compounds and their potential applications in material science (Ghosh et al., 2016).

科学研究应用

Role in Aging and Alzheimer's Disease

Research indicates the importance of cyclic guanosine monophosphate (cGMP) in the central nervous system, highlighting its synthesis via guanylyl cyclases and its role in learning, memory, and the aging process. Aging correlates with increased expression and activity of phosphodiesterases (PDEs) leading to a decrease in cGMP concentration, which is believed to reduce synaptic plasticity and cognitive performance. This mechanism has been explored in the context of Alzheimer's disease, suggesting that inhibitors of PDE2 and PDE9 could potentially improve learning and memory in older rats (Domek-Łopacińska & Strosznajder, 2010).

G-quadruplexes in Anticancer Drug Design

Guanosine-rich DNA and RNA sequences can form G-quadruplex structures, which have been identified in telomeric sequences and regulatory regions of many genes, including oncogenes. These structures are targets for anticancer therapies, where drugs binding to and stabilizing G-quadruplexes can inhibit the elongation of telomeres and the transcription and translation of oncogenes, leading to cancer cell apoptosis. This approach has shown potential in preclinical and clinical studies for anticancer drug development (Düchler, 2012).

Guanosine as a Neuromodulator

Guanosine has been identified as having neuroprotective roles, with evidence suggesting its modulation of extracellular action in the central nervous system (CNS). It has demonstrated neurotrophic and neuroprotective effects, preventing deleterious outcomes in conditions such as spinal cord injury, mood disorders, and aging-related diseases like ischemia, Parkinson's, and Alzheimer's diseases. The mechanisms underlying guanosine's effects involve interactions with glutamatergic and adenosinergic systems and modulation of intracellular pathways to prevent oxidative damage and inflammatory burden (Lanznaster et al., 2016).

Phosphodiesterase Inhibitors in Alzheimer's Disease

Phosphodiesterase inhibitors, which act on the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, have been explored for their roles in the regulation of cell proliferation, tumor development, and progression. The pathway's involvement in cognitive processes and neuroprotection offers a promising avenue for treating Alzheimer's disease, highlighting the potential of PDE inhibitors in modulating the NO/cGMP pathway for therapeutic purposes (Peak et al., 2016).

未来方向

Given its physiological actions and its use in research, this compound could potentially be further explored in the context of G protein-coupled receptor signaling and related biological processes3.

Please note that this information is based on the available resources and there might be additional information in scientific literature that is not covered here.

属性

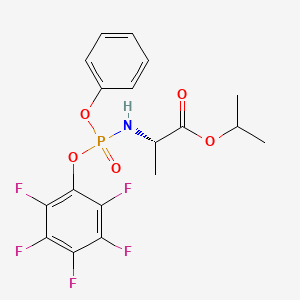

IUPAC Name |

tetralithium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3S.4Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32;;;;/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQXJFWJOAWCPV-ZVQJTLEUSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Li4N5O13P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241637 | |

| Record name | Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt | |

CAS RN |

94825-44-2 | |

| Record name | Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094825442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, 3-amino-, (exo,exo)- (9CI)](/img/no-structure.png)

![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1142316.png)